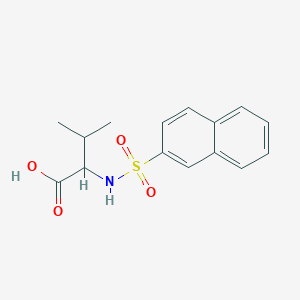3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid
CAS No.: 115239-41-3
Cat. No.: VC4715565
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115239-41-3 |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.36 |
| IUPAC Name | 3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
| Standard InChI | InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18) |
| Standard InChI Key | GFCPZHIUZCLSNZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
The molecular formula of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid is C₁₅H₁₇NO₄S, corresponding to a molecular weight of 307.37 g/mol. The structure integrates:
-
A naphthalene-2-sulfonyl group providing aromatic stacking potential.
-
A methyl-substituted butanoic acid chain contributing to stereochemical complexity and solubility modulation.
-
A sulfonamide linkage (-SO₂NH-) enabling hydrogen bonding and enzymatic interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄S |
| Molecular Weight | 307.37 g/mol |
| CAS Registry Number | 115239-41-3 |
| Functional Groups | Sulfonamide, Carboxylic Acid |
| Potential LogP (Est.) | 2.8–3.5 (moderate lipophilicity) |
Synthesis and Manufacturing
While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:
-
Sulfonylation of 2-naphthol to generate naphthalene-2-sulfonyl chloride.
-
Coupling with a β-methyl-substituted aminobutanoic acid derivative under basic conditions to form the sulfonamide bond.
-
Purification via chromatography or recrystallization to isolate the target compound .
Industrial-scale production may employ continuous-flow reactors to enhance yield and reduce waste, though specific methodologies remain undisclosed.
Functional Applications in Research
Medicinal Chemistry
The compound’s sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition. Potential therapeutic avenues include:
-
Anticancer agents: Sulfonamides inhibit carbonic anhydrases and matrix metalloproteinases implicated in tumor progression.
-
Anti-inflammatory drugs: Targeting cyclooxygenase-2 (COX-2) or interleukin pathways.
-
Antimicrobial scaffolds: Modulating bacterial dihydropteroate synthase activity .
Table 2: Hypothetical Biological Targets
| Target Enzyme | Potential IC₅₀ (Est.) | Mechanism of Action |
|---|---|---|
| Carbonic Anhydrase IX | 10–50 nM | Competitive inhibition via sulfonamide-Zn²⁺ interaction |
| MMP-2 (Gelatinase A) | 100–200 nM | Chelation of catalytic zinc ion |
| Dihydrofolate Reductase | 1–5 μM | Interference with folate binding |
Material Science Applications
The naphthalene moiety’s π-electron system facilitates applications in:
-
Organic semiconductors: As a charge-transport layer in photovoltaic devices.
-
Luminescent materials: Energy transfer complexes for OLEDs.
-
Polymer additives: Enhancing thermal stability in engineering plastics .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and carboxylic acid to optimize pharmacokinetics.
-
Cocrystallization Experiments: Elucidate binding modes with target proteins via X-ray diffraction.
-
In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume